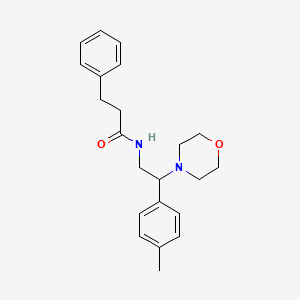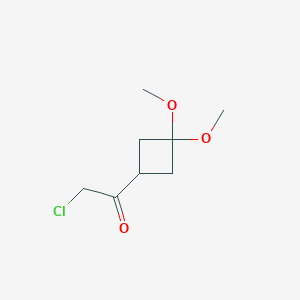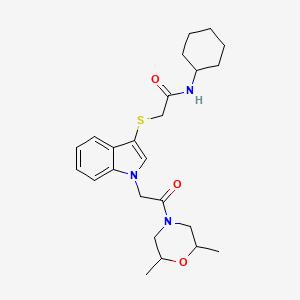
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chlorobenzoate" is a complex organic molecule, notable for its potential applications in various scientific fields. Its structure integrates functional groups such as thiophene, thiadiazole, pyran, and chlorobenzoate, endowing it with unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available or easily synthesized precursors such as 2-chlorobenzoic acid, thiophene-2-carboxylic acid, and pyran derivatives.
Coupling Reactions: : The thiophene-2-carboxylic acid undergoes an amide formation with a suitable aminothiadiazole derivative, typically using coupling agents like EDCI or DCC in the presence of a base (e.g., triethylamine).
Thiol-Ene Reactions: : The product from the amide formation is then subjected to a thiol-ene click reaction with a pyran derivative, using radical initiators like AIBN under inert atmosphere conditions.
Final Esterification: : The final esterification step involves reacting the intermediate with 2-chlorobenzoic acid under Fischer esterification conditions (acid catalyst, heat).
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is essential. Methods such as flow chemistry and microwave-assisted synthesis can be employed to enhance yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can be oxidized under mild conditions using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction can be achieved using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Undergoes nucleophilic substitution reactions, particularly at the chloro group in the chlorobenzoate moiety, using nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: : m-chloroperbenzoic acid, hydrogen peroxide.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Alkoxides, amines.
Major Products Formed
Oxidation: : Corresponding sulfoxides or sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Amino or alkoxy substituted benzoates.
Aplicaciones Científicas De Investigación
Chemistry
The compound serves as a precursor for synthesizing more complex molecules with potential use in organic synthesis and catalysis.
Biology
In biological studies, it acts as a molecular probe for studying thiadiazole-containing enzyme inhibitors.
Medicine
Preliminary studies suggest potential as a pharmacophore in drug development, particularly for anti-inflammatory and anticancer drugs.
Industry
Used in the development of novel materials with unique electronic properties due to its heterocyclic components.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. Its thiadiazole moiety often forms strong hydrogen bonds or ionic interactions with active sites, disrupting normal biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-oxo-4H-pyran-3-yl derivatives: : Known for various biological activities.
1,3,4-thiadiazole compounds: : Widely studied for their pharmacological properties.
Uniqueness
The integration of thiophene, thiadiazole, and pyran units in this compound provides a unique scaffold that is not commonly found in other molecules. This unique structure offers distinct properties, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O5S3/c21-13-5-2-1-4-12(13)18(27)29-15-9-28-11(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-6-3-7-30-16/h1-9H,10H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNINISFHWYJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde](/img/structure/B2980441.png)
![5-methoxy-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980443.png)
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2980444.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980447.png)
![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980448.png)
![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2980450.png)

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2980454.png)
![1-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2980457.png)
